molecular formula C13H11BrClN3O2 B8577387 2-(5-Bromo-2-chloro-pyridin-4-ylamino)-N-methoxy-benzamide

2-(5-Bromo-2-chloro-pyridin-4-ylamino)-N-methoxy-benzamide

Cat. No. B8577387
M. Wt: 356.60 g/mol
InChI Key: HETVQPDIPSLTHA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chloro-pyridin-4-ylamino)-N-methoxy-benzamide is a useful research compound. Its molecular formula is C13H11BrClN3O2 and its molecular weight is 356.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-chloro-pyridin-4-ylamino)-N-methoxy-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-chloro-pyridin-4-ylamino)-N-methoxy-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Bromo-2-chloro-pyridin-4-ylamino)-N-methoxy-benzamide

Molecular Formula

C13H11BrClN3O2

Molecular Weight

356.60 g/mol

IUPAC Name

2-[(5-bromo-2-chloropyridin-4-yl)amino]-N-methoxybenzamide

InChI

InChI=1S/C13H11BrClN3O2/c1-20-18-13(19)8-4-2-3-5-10(8)17-11-6-12(15)16-7-9(11)14/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

HETVQPDIPSLTHA-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=CC=C1NC2=CC(=NC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloro-4-iodo-pyridine (5 g, 15.72 mmole, 1 eq), 2-amino-N-methoxy-benzamide (2.61 g, 15.72 mmole, 1 eq) and K3PO4 (8.34 g, 39.3 mmole, 2.5 eq), and 1,4-dioxane (30 mL) was degassed with N2 for 1 h. To this was added DPEPhos (0.67 g, 1.25 mmole, 0.08 eq) and Pd(OAc)2 (0.07 g, 0.31 mmole, 0.02 eq) and this mixture was degassed again with N2 for 30 min. The resulting mixture was refluxed for overnight. After completion of reaction, solvent was removed under reduced pressure and residue was diluted with water (100 mL) and extracted with 5% MeOH-DCM (3×100 mL). Combined organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure to give a crude compound. It was purified by column chromatography over silica gel (60-120 mesh) using 20% Ethyl acetate-hexane as the eluant to yield the title compound as off white solid (3.5 g, 62%). 1H-NMR (400 MHz, DMSO-d6): δ 3.56 (s, 3H), 6.88-6.98 (m, 1H), 7.08 (s, 1H), 7.17-7.25 (m, 1H), 7.26-7.35 (m, 1H), 7.82-7.90 (m, 1H), 8.23 (s, 1H), 12.86 (brs, 1H). LC-MS [M+H]+=356.30.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
Quantity
8.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
catalyst
Reaction Step Two

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